An In-depth Technical Guide to 1-(4-Bromopyridin-2-yl)-4-methylpiperazine: Properties, Synthesis, and Applications
An In-depth Technical Guide to 1-(4-Bromopyridin-2-yl)-4-methylpiperazine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 1-(4-Bromopyridin-2-yl)-4-methylpiperazine. This compound, identified by CAS number 1060812-92-1, is a halogenated pyridine derivative incorporating a methylpiperazine moiety. Such structures are of significant interest in medicinal chemistry due to their prevalence in a wide array of biologically active molecules. This document details the physicochemical characteristics of the title compound, explores its synthesis via nucleophilic aromatic substitution, and discusses its potential as a key building block in the development of novel therapeutic agents.
Introduction
The strategic incorporation of piperazine and pyridine scaffolds is a cornerstone of modern drug discovery. Piperazine derivatives are recognized for their ability to modulate the physicochemical properties of drug candidates, often enhancing solubility and bioavailability. The pyridine ring, a privileged structure in medicinal chemistry, is a versatile component of numerous pharmaceuticals. The convergence of these two pharmacophores in 1-(4-Bromopyridin-2-yl)-4-methylpiperazine results in a molecule with significant potential as a versatile intermediate for the synthesis of novel compounds with diverse biological activities, including antipsychotic, antidepressant, and anxiolytic applications.[1] This guide serves as a technical resource for researchers leveraging this compound in their synthetic and drug discovery endeavors.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key identifiers and properties of 1-(4-Bromopyridin-2-yl)-4-methylpiperazine are summarized below.
| Property | Value | Source |
| CAS Number | 1060812-92-1 | Amerigo Scientific |
| Molecular Formula | C₁₀H₁₄BrN₃ | Amerigo Scientific |
| Molecular Weight | 256.14 g/mol | Amerigo Scientific |
| Appearance | Solid (predicted) | General knowledge |
| Melting Point | Data not available | N/A |
| Boiling Point | Data not available | N/A |
| Solubility | Likely soluble in organic solvents such as ethanol and dichloromethane. Low solubility in water is predicted.[2] | Inferred from similar compounds |
| Purity | ≥ 95% | Amerigo Scientific |
Synthesis and Mechanism
The synthesis of 1-(4-Bromopyridin-2-yl)-4-methylpiperazine is most logically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This well-established reaction class is particularly effective for pyridines, where the ring nitrogen activates the 2- and 4-positions towards nucleophilic attack.
Reaction Principle
The core of the synthesis involves the reaction of a di-substituted pyridine, such as 2,4-dibromopyridine or 2-chloro-4-bromopyridine, with N-methylpiperazine. The greater reactivity of halogens at the 2-position of the pyridine ring directs the substitution to this site.
Proposed Synthetic Protocol
The following protocol is a generalized procedure based on established methodologies for the synthesis of similar piperazine-substituted pyridines. Optimization of reaction conditions may be necessary to achieve desired yields and purity.
Materials:
-
2,4-Dihalopyridine (e.g., 2,4-dibromopyridine)
-
N-Methylpiperazine
-
A suitable solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or a high-boiling point alcohol)
-
A non-nucleophilic base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 2,4-dihalopyridine in the chosen solvent.
-
Addition of Reagents: Add N-methylpiperazine (typically 1.1 to 1.5 equivalents) and the non-nucleophilic base (to scavenge the hydrogen halide byproduct) to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to an elevated temperature (e.g., 80-120 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired 1-(4-Bromopyridin-2-yl)-4-methylpiperazine.
Causality in Experimental Choices:
-
Solvent Selection: High-boiling point, polar aprotic solvents like DMF or DMSO are often preferred as they can effectively solvate the reactants and facilitate the SNAr reaction, which often requires elevated temperatures.
-
Base: The use of a non-nucleophilic base is crucial to prevent it from competing with the N-methylpiperazine in the nucleophilic attack on the pyridine ring.
-
Temperature: Heating is generally required to overcome the activation energy of the reaction and drive it to completion in a reasonable timeframe.
Reactivity and Potential Transformations
The bromine atom at the 4-position of the pyridine ring provides a reactive handle for further functionalization, making 1-(4-Bromopyridin-2-yl)-4-methylpiperazine a valuable building block for creating a library of diverse compounds.
These palladium-catalyzed cross-coupling reactions allow for the introduction of a wide range of substituents at the 4-position, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.
Applications in Drug Discovery
While specific biological activity data for 1-(4-Bromopyridin-2-yl)-4-methylpiperazine is not extensively documented, its structural components are prevalent in a multitude of clinically approved drugs and investigational compounds. Piperazine derivatives are known to target a wide range of biological receptors and enzymes.[3] For instance, they are key components in drugs targeting the central nervous system, such as antipsychotics and antidepressants.[1]
The 2-amino-4-bromopyridine scaffold, a related structure, serves as a crucial intermediate in the synthesis of active pharmaceutical ingredients (APIs) for conditions like Alzheimer's disease and various cancers.[4] Given these precedents, 1-(4-Bromopyridin-2-yl)-4-methylpiperazine represents a promising starting point for the development of novel kinase inhibitors, receptor modulators, and other therapeutic agents.[5]
Safety and Handling
Detailed toxicological data for 1-(4-Bromopyridin-2-yl)-4-methylpiperazine is not available. As with all laboratory chemicals, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For related brominated pyridines, hazards include skin and eye irritation.
Conclusion
1-(4-Bromopyridin-2-yl)-4-methylpiperazine is a valuable and versatile building block for medicinal chemistry and drug discovery. Its synthesis via nucleophilic aromatic substitution is a feasible and scalable approach. The presence of a reactive bromine handle allows for a wide range of subsequent chemical transformations, making it an ideal scaffold for the generation of compound libraries for high-throughput screening and lead optimization. Further investigation into the biological activities of derivatives of this compound is warranted and holds promise for the discovery of novel therapeutic agents.
References
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]
-
Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Link]
-
(R)-2-Methylpiperazine-1,4-diium diaquatetrachloridoferrate(II). National Institutes of Health. [Link]
- Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
-
Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]
-
Synthesis of 1,4-disubstituted 2-methylpiperazine derivatives, new 5-HT(1A) receptor ligands. PubMed. [Link]
-
Piperazine,1-[(4-Bromophenyl)Methyl] - 1-Methylpyrrolidine: Chemical Properties, CAS 120-94-5 & Suppliers. Bouling Chemical Co., Limited. [Link]
-
Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. PubMed Central. [Link]
- N-[2-(1 -benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yl)-piperazine-1 -carboxamide derivatives and related compounds as muscarinic receptor 4 (m4) antagonists for treating neurological diseases.
-
Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed. [Link]
-
SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. CORE. [Link]
-
4-(4-Methylpiperazin-1-yl)aniline. PubChem. [Link]
-
Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Royal Society of Chemistry. [Link]
-
1-(1-Methylpiperidin-4-yl)piperidine-4-carboxylic acid - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]
-
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. MDPI. [Link]
Sources
- 1. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piperazine,1-[(4-Bromophenyl)Methyl]-4-Methyl- | Properties, Uses, Safety Data & Supplier China – Expert Chemical Analysis [chemheterocycles.com]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
